molecular formula C18H20N2O3S B237961 N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide

N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No. B237961
M. Wt: 344.4 g/mol
InChI Key: ASGXUXZDHAANKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide, also known as NSC-158393, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide drugs, which are known for their diverse pharmacological properties.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called Hsp90. Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of many proteins that are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the activity of these proteins, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been shown to have low toxicity in cell culture and animal studies. However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for the study of N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide. One area of research could focus on improving the solubility of this compound, which would make it easier to administer in vivo. Another area of research could focus on identifying the specific proteins that are targeted by this compound, which would provide a better understanding of its mechanism of action. Finally, this compound could be studied in combination with other anti-cancer drugs to determine if it has synergistic effects that could enhance its anti-cancer activity.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer and anti-inflammatory effects, and its mechanism of action involves the inhibition of Hsp90. While there are some limitations to its use in lab experiments, there are also several potential future directions for its study.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide can be synthesized by reacting 4-aminobenzenesulfonamide with 1-phenylcyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 220-223°C.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-phenyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C18H20N2O3S/c19-24(22,23)16-10-8-15(9-11-16)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)(H2,19,22,23)

InChI Key

ASGXUXZDHAANKV-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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